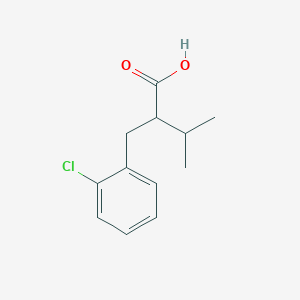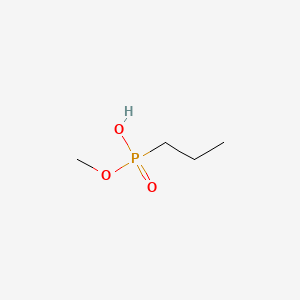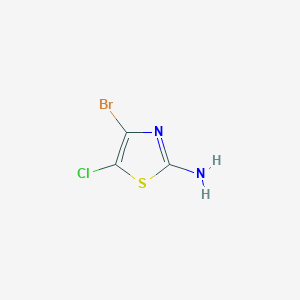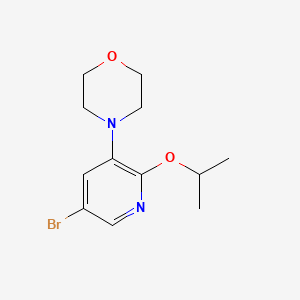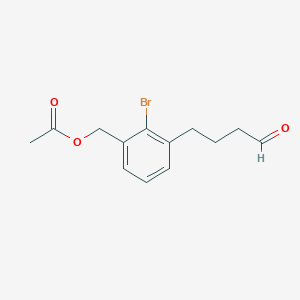
2-Bromo-3-(4-oxobutyl)benzyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-(4-oxobutyl)benzyl acetate is an organic compound with the molecular formula C13H15BrO3. It is a derivative of benzyl acetate, where the benzyl group is substituted with a bromine atom and a 4-oxobutyl group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-oxobutyl)benzyl acetate typically involves the following steps:
Bromination: The starting material, 3-(4-oxobutyl)benzyl acetate, undergoes bromination using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or light to introduce the bromine atom at the 2-position of the benzyl ring.
Acetylation: The brominated intermediate is then acetylated using acetic anhydride (CH3CO)2O in the presence of a base such as pyridine (C5H5N) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial-grade bromine and appropriate catalysts to ensure efficient bromination.
Continuous acetylation: Employing continuous flow reactors for the acetylation step to enhance production efficiency and yield.
化学反应分析
Types of Reactions
2-Bromo-3-(4-oxobutyl)benzyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2R), or thiols (SHR).
Oxidation Reactions: The 4-oxobutyl group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the 4-oxobutyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Major Products
Substitution Products: Depending on the nucleophile, products can include 2-hydroxy-3-(4-oxobutyl)benzyl acetate, 2-amino-3-(4-oxobutyl)benzyl acetate, or 2-thio-3-(4-oxobutyl)benzyl acetate.
Oxidation Products: Products such as 2-Bromo-3-(4-carboxybutyl)benzyl acetate.
Reduction Products: Products like 2-Bromo-3-(4-hydroxybutyl)benzyl acetate.
科学研究应用
2-Bromo-3-(4-oxobutyl)benzyl acetate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It serves as a building block in the development of potential drug candidates.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is employed in the study of biochemical pathways and enzyme interactions.
作用机制
The mechanism of action of 2-Bromo-3-(4-oxobutyl)benzyl acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group in the 4-oxobutyl moiety are key reactive sites. The compound can undergo nucleophilic substitution at the bromine atom and nucleophilic addition or reduction at the carbonyl group. These reactions are facilitated by the electronic effects of the substituents on the benzyl ring.
相似化合物的比较
Similar Compounds
- 2-Bromo-3-(4-hydroxybutyl)benzyl acetate
- 2-Bromo-3-(4-carboxybutyl)benzyl acetate
- 2-Chloro-3-(4-oxobutyl)benzyl acetate
Uniqueness
2-Bromo-3-(4-oxobutyl)benzyl acetate is unique due to the presence of both a bromine atom and a 4-oxobutyl group on the benzyl ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C13H15BrO3 |
|---|---|
分子量 |
299.16 g/mol |
IUPAC 名称 |
[2-bromo-3-(4-oxobutyl)phenyl]methyl acetate |
InChI |
InChI=1S/C13H15BrO3/c1-10(16)17-9-12-7-4-6-11(13(12)14)5-2-3-8-15/h4,6-8H,2-3,5,9H2,1H3 |
InChI 键 |
LTIOANTXVCIHCO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1=CC=CC(=C1Br)CCCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-[[7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one](/img/structure/B13981558.png)
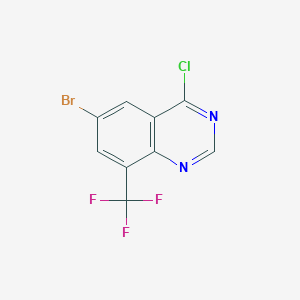
![3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile](/img/structure/B13981572.png)
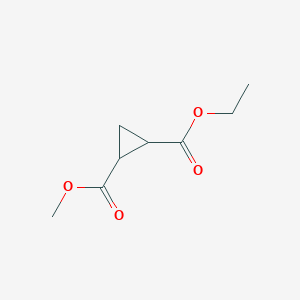
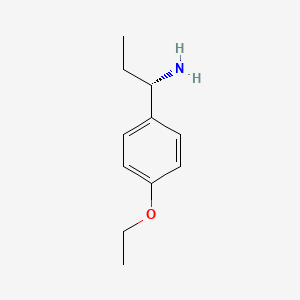
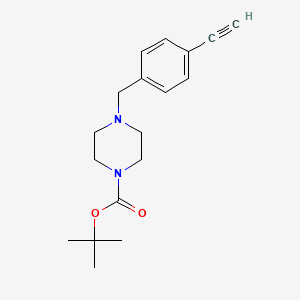
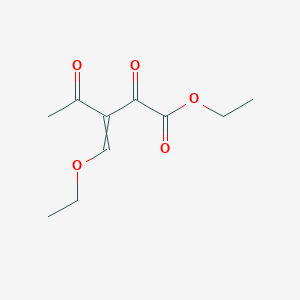
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13981614.png)
